molecular formula C26H33N3O4 B531798 Unii-8bgq397Y39

Unii-8bgq397Y39

Cat. No.: B531798
M. Wt: 451.6 g/mol
InChI Key: GDILZWFRCXVWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KKHA-761 is a potent D3 receptor antagonist with high 5-HT1A receptor affinity.

Properties

Molecular Formula

C26H33N3O4

Molecular Weight

451.6 g/mol

IUPAC Name

1-{4-[3-(3,4-Dimethoxy-phenyl)-isoxazol-5-yl]-butyl}-4-(2-methoxy-phenyl)-piperazine

InChI

InChI=1S/C26H33N3O4/c1-30-24-10-5-4-9-23(24)29-16-14-28(15-17-29)13-7-6-8-21-19-22(27-33-21)20-11-12-25(31-2)26(18-20)32-3/h4-5,9-12,18-19H,6-8,13-17H2,1-3H3

InChI Key

GDILZWFRCXVWFM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CCCCC3=CC(C4=CC=C(OC)C(OC)=C4)=NO3)CC2

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=C2)CCCCN3CCN(CC3)C4=CC=CC=C4OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KKHA761;  KKHA 761;  KKHA-761

Origin of Product

United States

Synthesis routes and methods

Procedure details

About 2 min after dissolving 3-[3-(3,4-dimethoxyphenyl)isoxazol-5-yl]butanal (33.2 mg, 0.121 mmol) and 1-(2-methoxyphenyl)piperidine (23.3 mg, 0.121 mmol) in 2 mL of dry methylene chloride, were added NaBH(OAc)3 (76.9 mg, 0.363 mmol), cold acetic acid (8.3, 0.145 mmol) and molecular sieves (5 beads). The reaction mixture was reacted for 3 hr and followed the same processes as in Example 1 to obtain 33.2 mg (60.8%) of the target compound.
Name
3-[3-(3,4-dimethoxyphenyl)isoxazol-5-yl]butanal
Quantity
33.2 mg
Type
reactant
Reaction Step One
Quantity
23.3 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
76.9 mg
Type
reactant
Reaction Step Two
Quantity
0.145 mmol
Type
reactant
Reaction Step Two
Yield
60.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-8bgq397Y39
Reactant of Route 2
Reactant of Route 2
Unii-8bgq397Y39
Reactant of Route 3
Unii-8bgq397Y39
Reactant of Route 4
Reactant of Route 4
Unii-8bgq397Y39
Reactant of Route 5
Reactant of Route 5
Unii-8bgq397Y39
Reactant of Route 6
Reactant of Route 6
Unii-8bgq397Y39

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.